3-Piperidin-1-ium-4-ylbenzoate
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Overview
Description
3-Piperidin-1-ium-4-ylbenzoate is a chemical compound that features a piperidine ring attached to a benzoate group. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and drug development . The benzoate group is a derivative of benzoic acid, which is commonly used in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidin-1-ium-4-ylbenzoate typically involves the reaction of piperidine with benzoic acid or its derivatives. One common method is the esterification of piperidine with benzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields . The use of microwave irradiation has also been explored to enhance reaction rates and improve product purity .
Chemical Reactions Analysis
Types of Reactions
3-Piperidin-1-ium-4-ylbenzoate can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoate group to benzyl alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperidine ring can yield piperidones, while reduction of the benzoate group can produce benzyl alcohol .
Scientific Research Applications
3-Piperidin-1-ium-4-ylbenzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Piperidin-1-ium-4-ylbenzoate involves its interaction with specific molecular targets. The piperidine ring can interact with enzymes and receptors, modulating their activity . The benzoate group can enhance the compound’s binding affinity and specificity for its targets . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler compound with a similar piperidine ring structure.
Benzoic Acid: A compound with a similar benzoate group.
Piperidone: An oxidized derivative of piperidine.
Uniqueness
3-Piperidin-1-ium-4-ylbenzoate is unique due to the combination of the piperidine ring and the benzoate group, which imparts distinct chemical and biological properties . This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-piperidin-1-ium-4-ylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(15)11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-3,8-9,13H,4-7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCKWGCLHGIEQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[NH2+]CCC1C2=CC(=CC=C2)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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